
(2-Chloro-6-cyanophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-cyanophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a 2-chloro-6-cyanophenyl ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-6-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-6-cyanophenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-6-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or solvents like methanol.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: (2-Chloro-6-cyanophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with active sites of enzymes, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a key intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-cyanophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
2-Chlorophenylboronic acid: Similar structure but lacks the cyano group.
2-Cyanophenylboronic acid: Similar structure but lacks the chloro group.
Uniqueness: (2-Chloro-6-cyanophenyl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C7H5BClNO2 |
|---|---|
Peso molecular |
181.38 g/mol |
Nombre IUPAC |
(2-chloro-6-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H5BClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H |
Clave InChI |
OSEIMDPWVFJJQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1Cl)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

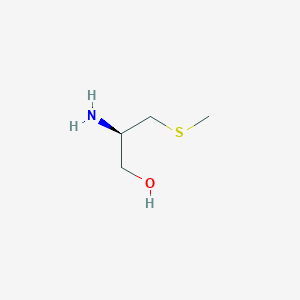
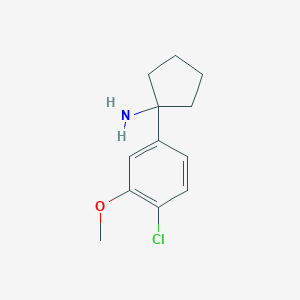
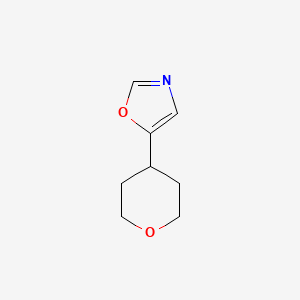
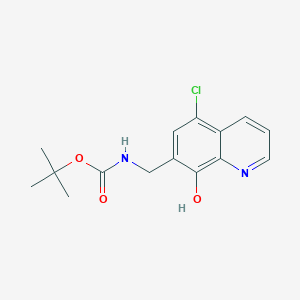
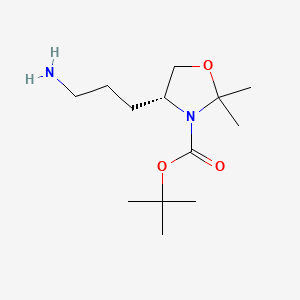
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
